molecular formula C9H10N2O B8608911 1,2,3,4-Tetrahydro-5-methylquinoxalin-2-one

1,2,3,4-Tetrahydro-5-methylquinoxalin-2-one

Cat. No.: B8608911
M. Wt: 162.19 g/mol
InChI Key: CFQKMBGJKDUSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-5-methylquinoxalin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)10-5-8(12)11-7/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

CFQKMBGJKDUSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(6-methyl-2-nitrophenyl)glycine ethyl ester (XV, EXAMPLE 17, 675 mg), ethanol (60.0 ml) and palladium on carbon (10%, 150 mg) is hydrogenated (48 psi) at 20°-25° for 3.5 hr. The mixture is filtered, the residue washed with ethanol, and the combined filtrates are concentrated to give the title compound, mp 168°-171°; IR (mineral oil) 3382, 2955, 2925, 1671, 1490, 1444, 1393, 1295 and 770 cm-1 ; NMR (CDCl3) 8.68, 6.79, 6.6-6.75, 4.04, 3.76 and 2.17 δ; MS (m/z) 162 and 133.
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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